REACTION_CXSMILES
|
[OH:1][C:2]1[C:10]2[O:9][C:8](C(O)=O)=[C:7]([CH3:14])[C:6]=2[CH:5]=[C:4]([CH3:15])[C:3]=1[CH3:16].Cl>N1C2C(=CC=CC=2)C=CC=1>[OH:1][C:2]1[C:10]2[O:9][CH:8]=[C:7]([CH3:14])[C:6]=2[CH:5]=[C:4]([CH3:15])[C:3]=1[CH3:16]
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Name
|
|
Quantity
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80 g
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Type
|
reactant
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Smiles
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OC1=C(C(=CC=2C(=C(OC21)C(=O)O)C)C)C
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Name
|
|
Quantity
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750 mL
|
Type
|
solvent
|
Smiles
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N1=CC=CC2=CC=CC=C12
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Name
|
Cu
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Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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Cl
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
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Details
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The reaction was heated
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Type
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TEMPERATURE
|
Details
|
to reflux for 90 min
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Duration
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90 min
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Type
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TEMPERATURE
|
Details
|
cooled
|
Type
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EXTRACTION
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Details
|
Extraction with EtOAc
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C(=CC=2C(=COC21)C)C)C
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |